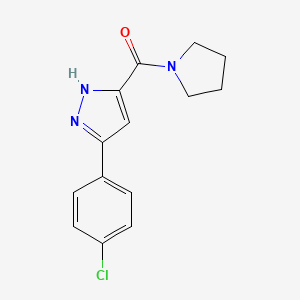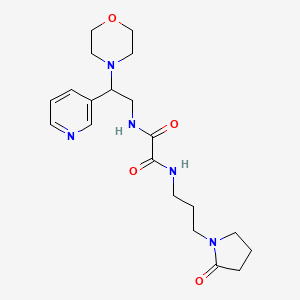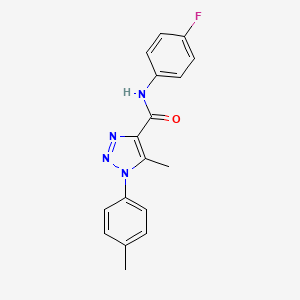![molecular formula C16H19N3O3 B11284295 (4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B11284295.png)
(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone” is a chemical compound that combines a piperazine ring, an oxazole ring, and a hydroxyphenyl group. Its systematic name is quite a mouthful, so let’s break it down:
-
Piperazine Ring (4-Ethylpiperazin-1-yl): Piperazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms. The ethyl group at position 4 indicates an ethyl substituent attached to one of the nitrogen atoms.
-
Oxazole Ring (3-(2-hydroxyphenyl)-1,2-oxazol-5-yl): The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom. The hydroxyphenyl group (2-hydroxyphenyl) is attached to position 3 of the oxazole ring.
Méthodes De Préparation
The synthesis of this compound involves several steps. One approach is through Claisen–Schmidt condensation, where N-ethylpiperazine reacts with 3-fluorobenzaldehyde to form the intermediate. Subsequent cyclization with 3,4-dihydronaphthalen-1(2H)-one leads to the final product .
As for industrial production methods, further research is needed, as this compound is not widely studied or commercially available.
Analyse Des Réactions Chimiques
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Unfortunately, detailed information on major products formed from these reactions is scarce.
Applications De Recherche Scientifique
Chemistry: It could serve as a building block for designing novel organic molecules due to its unique structure.
Biology: Investigating its interactions with biological targets may reveal new drug candidates.
Medicine: Preliminary studies hint at potential pharmacological effects, but further research is necessary.
Industry: Its use in materials science or catalysis remains unexplored.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects is not well-established. Researchers would need to investigate its molecular targets and pathways to unravel its biological activity.
Comparaison Avec Des Composés Similaires
Unfortunately, there are no direct analogs of this compound listed in the literature. Its uniqueness lies in the combination of the piperazine, oxazole, and hydroxyphenyl moieties.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C16H19N3O3/c1-2-18-7-9-19(10-8-18)16(21)15-11-13(17-22-15)12-5-3-4-6-14(12)20/h3-6,11,20H,2,7-10H2,1H3 |
Clé InChI |
YBQBQMXBTDLZSY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11284219.png)
![N,N-Diethyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]acetamide](/img/structure/B11284227.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11284230.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11284236.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284248.png)

![Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284265.png)
![2-{2-[5-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11284271.png)
![7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11284272.png)
![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B11284282.png)
![N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11284291.png)
![N-(3-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11284303.png)

